Bwa868C

DP1 receptor radioligand binding prostanoid pharmacology

Bwa868C (BW A868C, CAS 118675-50-6) is a hydantoin compound and a structural analog of the DP receptor agonist BW245C. It functions as a selective, competitive antagonist at the prostaglandin D2 (PGD2) DP1 receptor, with a molecular formula of C25H37N3O5 and a molecular weight of 459.58 g/mol.

Molecular Formula C25H37N3O5
Molecular Weight 459.6 g/mol
CAS No. 118675-50-6
Cat. No. B1668160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBwa868C
CAS118675-50-6
Synonyms3-benzyl-5-(6-carboxyhexyl)-1-(2-cyclohexyl-2-hydroxyethylamino)hydantoin
BW 868C
BW A 868C
BW A868C
BW-A-868C
BW-A868C
BWA868C
Molecular FormulaC25H37N3O5
Molecular Weight459.6 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(CNN2C(C(=O)N(C2=O)CC3=CC=CC=C3)CCCCCCC(=O)O)O
InChIInChI=1S/C25H37N3O5/c29-22(20-13-7-4-8-14-20)17-26-28-21(15-9-1-2-10-16-23(30)31)24(32)27(25(28)33)18-19-11-5-3-6-12-19/h3,5-6,11-12,20-22,26,29H,1-2,4,7-10,13-18H2,(H,30,31)
InChIKeyYZJVWSKJHGEIBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bwa868C (CAS 118675-50-6): Selective DP1 Receptor Antagonist for Prostanoid Signaling Research


Bwa868C (BW A868C, CAS 118675-50-6) is a hydantoin compound and a structural analog of the DP receptor agonist BW245C. It functions as a selective, competitive antagonist at the prostaglandin D2 (PGD2) DP1 receptor, with a molecular formula of C25H37N3O5 and a molecular weight of 459.58 g/mol [1]. The compound binds to human DP receptors with high affinity (Kd = 1.45 nM) and demonstrates over 1,000-fold selectivity against other prostanoid receptors including TP, IP, EP1, EP2, and FP . Bwa868C was the first well-characterized competitive antagonist at the DP receptor, establishing it as a foundational pharmacological tool for distinguishing DP1-mediated from DP2-mediated and off-target prostanoid signaling [2].

Why Generic DP Antagonists Cannot Substitute for Bwa868C in DP1 Receptor Research


Prostaglandin D2 signals through two distinct receptors, DP1 and DP2 (CRTH2), which mediate divergent and sometimes opposing physiological responses. Generic substitution of DP1 antagonists with DP2 antagonists or pan-PG receptor ligands introduces confounding variables that invalidate mechanistic interpretation. Bwa868C provides the unique combination of sub-nanomolar DP1 affinity (Kd = 1.45 nM) and ≥1,000-fold selectivity over all other prostanoid receptor subtypes (TP, IP, EP1, EP2, FP), a selectivity profile not replicated by endogenous ligands such as PGD2 [1]. Critically, Bwa868C's specificity has been validated through systematic exclusion studies demonstrating no detectable activity at other prostanoid receptors at concentrations up to 1,000-fold higher than its DP receptor affinity [2]. Substituting a non-selective antagonist or an agonist like BW245C introduces the risk of off-target activation or receptor crosstalk that Bwa868C was specifically designed and validated to eliminate, thereby compromising experimental reproducibility and data interpretability.

Quantitative Evidence for Bwa868C Differentiation in DP1 Receptor Pharmacology


DP1 Receptor Binding Affinity: Bwa868C vs Endogenous Ligand PGD2

Bwa868C demonstrates high-affinity binding to human platelet DP receptors with a Kd of 1.45 ± 0.01 nM (n = 3) [1]. In comparison, the endogenous ligand PGD2 exhibits a Ki of 21 nM at the human DP receptor in similar binding assays [2]. This represents a 14.5-fold higher binding affinity for Bwa868C relative to the natural ligand.

DP1 receptor radioligand binding prostanoid pharmacology

Prostanoid Receptor Selectivity: Bwa868C Demonstrates ≥1,000-Fold Discrimination

Bwa868C was systematically tested against IP, EP1, EP2, TP, and FP prostanoid receptors and exhibited no detectable activity at concentrations up to 1,000 times higher than its DP receptor affinity [1]. Specifically, Bwa868C showed no effect on these receptors at concentrations up to 10 μM , while its DP receptor pKB is 9.26 (corresponding to a Kb of 0.55 nM) [2].

receptor selectivity off-target profiling prostanoid receptors

Specific vs Non-Specific Binding: [3H]-Bwa868C vs [3H]-PGD2 as Radioligands

In autoradiographic studies of human eye sections, [3H]-Bwa868C achieved up to 82% specific binding [1] and constituted up to 95% of total binding in human platelet membrane assays [2]. In contrast, [3H]-PGD2 yielded significantly greater non-specific binding under identical conditions, despite similar quantitative distribution patterns of DP receptors [3].

autoradiography radioligand binding receptor localization

Functional Antagonism Potency: Bwa868C vs Bwa868C in Different Species

Bwa868C displays a pKB of 9.26 (Kb = 0.55 nM) against BW245C-induced anti-aggregation in human washed platelets, with a Schild plot slope of unity confirming competitive antagonism [1]. However, in dog isolated vascular preparations, Bwa868C exhibits a substantially lower potency with an apparent pA2 of 7.56 (Kb = 27.5 nM), representing a 50-fold reduction in functional potency compared to human platelet assays [2].

species differences competitive antagonism functional pharmacology

Differential Efficacy: Bwa868C Reveals Agonist Off-Target Effects of PGD2 and BW245C

Bwa868C's high selectivity enabled the discovery that both PGD2 and BW245C exhibit agonist activity at non-DP receptors. In rabbit jugular vein, a Bwa868C-resistant component of relaxation was identified, suggesting both agonists also act through EP2 receptors [1]. Additionally, PGD2 demonstrated a pro-aggregatory effect on human platelets that was unmasked only in the presence of Bwa868C [2]. The contractile effects of PGD2 in guinea-pig tracheal strips were completely resistant to 10 μM Bwa868C, confirming these responses are not DP1-mediated [3].

agonist promiscuity receptor classification pharmacological validation

DP1 vs DP2 Pathway Discrimination: Bwa868C Enables Receptor-Specific Phenotyping

In a murine allergic pleurisy model, both Bwa868C (DP1 antagonist) and CAY10471 (DP2 antagonist) inhibited LTC4 synthesis during PGD2-induced inflammatory responses. However, only Bwa868C inhibited lipid body biogenesis in recruited eosinophils, while CAY10471 reduced eosinophil infiltration without affecting lipid body formation [1]. This functional divergence demonstrates that DP1 and DP2 receptors mediate distinct downstream cellular processes despite both being activated by PGD2.

DP1/DP2 selectivity eosinophil biology lipid body biogenesis

High-Impact Research and Industrial Applications for Bwa868C (CAS 118675-50-6)


Autoradiographic Mapping of DP1 Receptor Distribution in Human Tissues

[3H]-Bwa868C provides superior specific binding (up to 82-95%) compared to [3H]-PGD2 for autoradiographic localization of DP receptors in human ocular tissues, including ciliary epithelium/process, ciliary muscles, choroid, and retina [1]. This application is critical for ocular pharmacology research investigating intraocular pressure regulation and glaucoma therapeutics. The compound's high specific binding and low non-specific background ensure accurate, reproducible receptor distribution maps that cannot be obtained with alternative radioligands [2].

Pharmacological Validation of DP1-Mediated vs DP2-Mediated Inflammatory Responses

Bwa868C serves as the definitive DP1-selective tool in experimental systems requiring unambiguous discrimination between DP1 and DP2 receptor pathways. As demonstrated in eosinophil biology studies, Bwa868C reveals DP1-specific functions in lipid body biogenesis that are not addressed by DP2 antagonists [1]. Researchers investigating allergic inflammation, asthma, or PGD2-mediated immune modulation require Bwa868C to properly attribute observed phenotypes to the correct receptor subtype and to avoid the confounding effects of DP2-mediated chemotaxis [2].

Deconvolution of Prostanoid Agonist Polypharmacology in Functional Assays

Bwa868C is uniquely suited for revealing off-target agonist activity of PGD2 and BW245C at non-DP receptors such as EP2 and TP. Its ≥1,000-fold selectivity window enables complete DP1 blockade without confounding effects on other prostanoid receptors [1]. This application is essential for proper receptor classification studies, pharmacology validation, and the interpretation of PGD2-mediated effects in complex tissue preparations. The ability to isolate DP1-specific signaling components from other receptor-mediated responses makes Bwa868C irreplaceable for rigorous pharmacological analysis [2].

Competitive Antagonism Studies with Schild Analysis for Receptor Classification

Bwa868C is the prototypical DP1 competitive antagonist with validated Schild plot slope of unity (pKB = 9.26 in human platelets), making it the gold standard for quantitative receptor pharmacology experiments requiring determination of agonist potency shifts and antagonist affinity constants [1]. This application is critical for laboratories performing receptor classification, agonist characterization, and cross-species pharmacology comparisons. The compound's well-characterized competitive antagonism profile enables rigorous determination of dissociation constants (Kb values) that define DP1 receptor pharmacology across different tissues and species [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bwa868C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.